molecular formula C21H29N5O2 B11312460 [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](4-methylpiperazin-1-yl)methanone

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](4-methylpiperazin-1-yl)methanone

Cat. No.: B11312460
M. Wt: 383.5 g/mol
InChI Key: ZNHQZTHVBWUKJN-UHFFFAOYSA-N
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Description

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoxaline ring, a piperidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone typically involves multiple steps, starting with the preparation of the quinoxaline ring. This can be achieved through the condensation of o-phenylenediamine with ethyl glyoxalate under acidic conditions. The resulting quinoxaline derivative is then subjected to further reactions to introduce the piperidine and piperazine rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can play a crucial role in enhancing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors makes it a valuable tool for investigating cellular processes.

Medicine

In medicine, 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone has potential applications as a therapeutic agent. Its interactions with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone apart from these similar compounds is its complex structure, which includes multiple ring systems

Properties

Molecular Formula

C21H29N5O2

Molecular Weight

383.5 g/mol

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C21H29N5O2/c1-3-28-20-19(22-17-8-4-5-9-18(17)23-20)26-10-6-7-16(15-26)21(27)25-13-11-24(2)12-14-25/h4-5,8-9,16H,3,6-7,10-15H2,1-2H3

InChI Key

ZNHQZTHVBWUKJN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCN(CC4)C

Origin of Product

United States

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